molecular formula C12H16N4O3 B1388174 2-Nitro-5-piperidinobenzenecarbohydrazide CAS No. 1147979-35-8

2-Nitro-5-piperidinobenzenecarbohydrazide

Cat. No.: B1388174
CAS No.: 1147979-35-8
M. Wt: 264.28 g/mol
InChI Key: YPXWAFUPOBRYSQ-UHFFFAOYSA-N
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Description

2-Nitro-5-piperidinobenzenecarbohydrazide is a carbohydrazide derivative characterized by a nitro (-NO₂) group at the 2-position of the benzene ring and a piperidine substituent at the 5-position.

Properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c13-14-12(17)10-8-9(4-5-11(10)16(18)19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWAFUPOBRYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Nitro-5-piperidinobenzenecarbohydrazide typically involves the nitration of a benzene derivative followed by the introduction of a piperidine ring and subsequent hydrazide formation. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

Chemical Reactions Analysis

2-Nitro-5-piperidinobenzenecarbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-5-piperidinobenzenecarbohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-piperidinobenzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-nitro-5-piperidinobenzenecarbohydrazide and related compounds:

Compound Name Core Structure Key Substituents Reported Biological Activity References
This compound Benzene + carbohydrazide -NO₂ (2-position), piperidine (5-position) Limited data; inferred antimicrobial/antitumor potential based on analogs N/A
5-Nitro-2-furaldehyde semicarbazone Furan + semicarbazone -NO₂ (5-position), semicarbazone High mammary tumor induction in rats
1-Piperidinecarbothioic acid, (5-nitrofurfurylidene) hydrazide Furan + thioic acid hydrazide -NO₂ (5-position), piperidine, thioic acid Antimicrobial potential (inferred from nitrofuran class)
N00-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide Pyrazole + carbohydrazide Benzoyl, methyl, diphenyl groups Structural data only; potential enzyme inhibition
Key Observations:

Nitro Group Significance: The presence of a nitro group is critical for biological activity.

Piperidine vs.

Carbohydrazide vs. Thioic Acid: The carbohydrazide group in this compound likely participates in hydrogen bonding, affecting solubility and target binding. In contrast, thioic acid derivatives (e.g., 1-piperidinecarbothioic acid) may exhibit distinct redox properties due to sulfur’s electronegativity .

Pharmacological and Toxicological Profiles

  • Toxicity: Nitroaromatic compounds (e.g., 5-nitro-2-furaldehyde semicarbazone) show dose-dependent carcinogenicity, whereas non-nitrated analogs (e.g., 2-furaldehyde semicarbazone) are less toxic .
  • Selectivity : Piperidine derivatives may target neurological or microbial systems due to structural mimicry of natural amines, while pyrazole-carbohydrazides could favor anti-inflammatory pathways .

Biological Activity

2-Nitro-5-piperidinobenzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H14N4O3C_{11}H_{14}N_{4}O_{3} with a molecular weight of 246.25 g/mol. The compound features a nitro group, a piperidine moiety, and a hydrazide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Reactive Intermediates : The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, resulting in cytotoxic effects against tumor cells.
  • Membrane Interaction : The lipophilic nature of the piperidine ring enhances the compound's ability to penetrate lipid membranes, facilitating its bioavailability and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)10.5 ± 1.2
MCF-7 (Breast Cancer)15.3 ± 0.9
A549 (Lung Cancer)12.8 ± 1.0

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study found that this compound significantly inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms of piperidine derivatives highlighted that this compound induced apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring can enhance or reduce biological activity. For instance:

  • Substitutions on the Nitro Group : Altering the position or type of substituents on the nitro group can significantly affect both antimicrobial and anticancer activities.
  • Piperidine Modifications : Variations in the piperidine structure influence lipophilicity and membrane permeability, impacting bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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